N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-2-3-6-18-10-12-20(13-11-18)27-23(30)17-32-24-21-8-4-9-22(21)29(25(31)28-24)16-19-7-5-14-26-15-19/h5,7,10-15H,2-4,6,8-9,16-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIMDUXRSSTIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 899746-93-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H28N4O2S, with a molecular weight of 448.6 g/mol. The structural complexity of this compound contributes to its diverse biological activities.
Inhibitory Effects on Enzymes
Research has indicated that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance:
- Cyclooxygenase (COX) Inhibition : The compound has been studied for its potential as a COX-II inhibitor, which plays a crucial role in the inflammatory process. A study revealed that derivatives with similar scaffolds showed IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating moderate to high potency in inhibiting this enzyme .
- Bcl-2 Inhibition : Similar compounds have demonstrated inhibitory activity against Bcl-2 proteins, which are involved in apoptosis regulation. This inhibition is critical for cancer therapy as it can promote cell death in cancerous cells .
Antifungal Activity
In vitro studies have shown that compounds related to this compound possess antifungal properties. These studies involved docking simulations and ADMET predictions that suggested significant antifungal activity against various strains .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the pyridine ring and the cyclopentapyrimidine moiety enhances its interaction with target proteins:
| Structural Feature | Impact on Activity |
|---|---|
| Pyridine Ring | Enhances binding affinity to target enzymes |
| Cyclopentapyrimidine Core | Provides stability and specificity in enzyme inhibition |
| Butylphenyl Group | Increases lipophilicity and cellular uptake |
Case Study 1: COX-II Inhibition
A study focused on the design of novel COX-II inhibitors highlighted that modifications in the linker regions between aromatic rings significantly affected the inhibitory potency. Compounds with flexible linkers showed improved IC50 values compared to rigid structures . This indicates that this compound may benefit from similar structural optimizations.
Case Study 2: Antifungal Efficacy
Another investigation examined a series of tetrahydropyrimidine derivatives for antifungal activity. It was found that specific substitutions on the pyrimidine ring enhanced antifungal potency significantly compared to unsubstituted analogs . This suggests that further exploration of N-(4-butylphenyl)-2... could yield potent antifungal agents.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Substituent Variations
Key structural analogues and their modifications are summarized below:
Key Observations:
- Core Modifications: Compound 24 (Ev5) features a thiophene-fused cyclopenta[4,5]thieno[2,3-d]pyrimidine core instead of the cyclopenta[d]pyrimidinone scaffold, which may affect electronic distribution and binding interactions.
Physicochemical Properties
Spectral Data Comparison
- NMR Shifts :
- The target compound’s NMR profile is inferred to share similarities with Rapa analogues (Ev1), where regions A (positions 39–44) and B (positions 29–36) show substituent-dependent chemical shift variations. For example, the pyridin-3-ylmethyl group likely induces distinct shifts in region A compared to pyridin-2-ylmethyl or benzyl groups .
- Compound 24 (Ev5) exhibits a singlet at δ 8.33 ppm for the pyrimidine proton, absent in the target compound due to core differences .
Thermal Properties
Implications of Structural Differences
- Lipophilicity : The 4-butylphenyl group increases log P compared to chlorophenyl or methylphenyl analogues, as predicted by QSAR models (Ev9).
- Bioactivity : While biological data for the target compound are unavailable, analogues with chlorophenyl groups (Ev2, Ev10) have been explored for kinase inhibition, suggesting the target’s pyridine and butylphenyl groups may modulate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
